molecular formula C11H6BrNOS B3157501 5-(3-Bromophenoxy)-thiophene-2-carbonitrile CAS No. 849811-48-9

5-(3-Bromophenoxy)-thiophene-2-carbonitrile

Cat. No.: B3157501
CAS No.: 849811-48-9
M. Wt: 280.14 g/mol
InChI Key: IXNRZWSQENDALD-UHFFFAOYSA-N
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Description

5-(3-Bromophenoxy)-thiophene-2-carbonitrile is an organic compound that features a thiophene ring substituted with a bromophenoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile typically involves the nucleophilic aromatic substitution of a thiophene derivative with 3-bromophenol. The reaction is carried out under mild basic conditions, often using cesium carbonate (Cs2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenoxy)-thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenoxy group can be substituted by nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene ring.

Scientific Research Applications

5-(3-Bromophenoxy)-thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenoxy)-thiophene-2-carbonitrile is unique due to its combination of a thiophene ring and a carbonitrile group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-bromophenoxy)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNRZWSQENDALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-nitrothiophene-2-carbonitrile (1.79 g, 11.6 mmol) and 3-bromophenol (2.00 g, 11.6 mmol) in dimethylsulfoxide (22 mL) was added potassium carbonate (1.76 g, 12.8 mmol), and the solution was stirred at 70° C. for 3 hours. The reaction solution was allowed to room temperature, ethyl acetate and water were added for partitioning, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and 5-(3-bromophenoxy)-thiophene-2-carbonitrile (2.00 g, 62%) was obtained as a yellow oil.
Quantity
1.79 g
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reactant
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2 g
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reactant
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1.76 g
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reactant
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22 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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